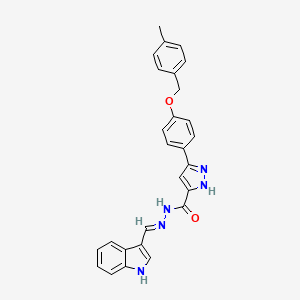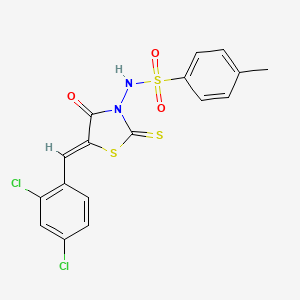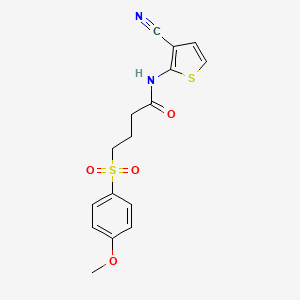![molecular formula C14H17N3O4S B2358756 cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate CAS No. 1903389-95-6](/img/structure/B2358756.png)
cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
Compounds with structures related to cyclopentyl carbamates have been explored for their antimitotic and anticancer properties. For instance, alterations at the 2,3-positions of ethyl carbamates have shown significant effects on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells. Such compounds that exhibited in vitro cytotoxicities at less than 1 nM also showed comparable in vivo activity, highlighting their potential as anticancer agents (Temple et al., 1991).
Antimicrobial and Antifungal Activities
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, using compounds similar to the one , has demonstrated promising antimicrobial and antifungal activities. These activities are comparable to those of streptomycin and fusidic acid, used as reference drugs (Hossan et al., 2012). This suggests that these compounds could be valuable in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
Some pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds within this class have shown significant activity, indicating their potential use in treating pain and inflammation (Sondhi et al., 2009).
Synthesis and Chemical Behavior
The synthesis of spiro compounds, such as those derived from cyclopentene and imidazo[1,2-a]pyridine, and their behavior in NMR spectra in deuteriochloroform, provides insights into the conformational changes and chemical properties of these molecules (Abe et al., 2010). Understanding these properties is crucial for designing compounds with desired biological activities.
Properties
IUPAC Name |
cyclopentyl N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-12-11-10(5-8-22-11)16-13(19)17(12)7-6-15-14(20)21-9-3-1-2-4-9/h5,8-9H,1-4,6-7H2,(H,15,20)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKWSKUTWBUSKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2358673.png)


![(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358676.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)


![4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B2358682.png)
![N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2358683.png)

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2358686.png)

![(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B2358692.png)

